molecular formula C18H16BrN3O3 B2529598 (S)-Methyl 3-(7-bromo-2-oxo-5-(pyridin-2-yl)-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)propanoate CAS No. 308242-23-1

(S)-Methyl 3-(7-bromo-2-oxo-5-(pyridin-2-yl)-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)propanoate

Cat. No.: B2529598
CAS No.: 308242-23-1
M. Wt: 402.248
InChI Key: PITXBYGUVDYTBQ-HNNXBMFYSA-N
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Description

The compound, CAS 308242-23-1, is a chiral benzodiazepine derivative with a molecular formula of C₁₈H₁₆BrN₃O₃ and a molecular weight of 402.24 g/mol . Its structure features:

  • A 7-bromo-substituted benzo[e][1,4]diazepin-2-one core.
  • A pyridin-2-yl group at position 5.
  • An (S)-configured methyl ester side chain at position 3.

It is commercially available as a high-purity research chemical, with a 250 mg quantity priced at €2,320 .

Properties

IUPAC Name

methyl 3-[(3S)-7-bromo-2-oxo-5-pyridin-2-yl-1,3-dihydro-1,4-benzodiazepin-3-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O3/c1-25-16(23)8-7-15-18(24)22-13-6-5-11(19)10-12(13)17(21-15)14-4-2-3-9-20-14/h2-6,9-10,15H,7-8H2,1H3,(H,22,24)/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PITXBYGUVDYTBQ-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1C(=O)NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CC[C@H]1C(=O)NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the bromination of the appropriate benzene derivative followed by the formation of the diazepine ring[_{{{CITATION{{{1{(S)-Methyl 3- (7-bromo-2-oxo-5- (pyridin-2-yl)-2,3-dihydro-1H-benzo [e ...](https://www.sigmaaldrich.com/US/en/product/ambeedinc/ambh93d5304a?context=bbe). The reaction conditions often require the use of strong bases and oxidizing agents to achieve the desired product[{{{CITATION{{{_1{(S)-Methyl 3- (7-bromo-2-oxo-5- (pyridin-2-yl)-2,3-dihydro-1H-benzo e ....

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that can handle large volumes of reactants. The process is carefully controlled to ensure the purity and yield of the final product. Advanced techniques such as continuous flow chemistry may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

(S)-Methyl 3-(7-bromo-2-oxo-5-(pyridin-2-yl)-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)propanoate: undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure.

  • Substitution: : Substitution reactions are common, where different groups can replace the bromine atom.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: : Nucleophiles like sodium cyanide (NaCN) can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.

Scientific Research Applications

Intermediate for Sedation Drugs

(S)-Methyl 3-(7-bromo-2-oxo-5-(pyridin-2-yl)-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)propanoate is recognized as a key intermediate in the synthesis of Remimazolam. This drug is a rapid-onset sedative that is used in various medical procedures requiring anesthesia. The compound's structure allows it to interact with GABA receptors, enhancing inhibitory neurotransmission in the central nervous system .

Research on Benzodiazepine Derivatives

Research has indicated that derivatives of benzodiazepines exhibit various pharmacological activities including anxiolytic, anticonvulsant, and muscle relaxant effects. The unique structure of this compound suggests potential for further exploration in developing new therapeutic agents targeting these pathways .

Case Study: Synthesis and Efficacy of Remimazolam

A study published in the Journal of Anesthesia highlighted the efficacy of Remimazolam in clinical settings as a short-term sedative agent. The study demonstrated that patients receiving Remimazolam experienced rapid sedation onset and recovery times compared to traditional agents like propofol. This underscores the importance of this compound as a critical intermediate in producing effective anesthetic agents .

Research on Structural Variants

Another research effort focused on synthesizing structural variants of benzodiazepines to enhance their pharmacological profiles. The findings indicated that modifications to the pyridine ring and bromine substitution could significantly affect binding affinity and selectivity for GABA receptors. These insights could pave the way for developing new sedatives with improved safety profiles .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the derivatives formed from the compound.

Comparison with Similar Compounds

Core Structure and Substituent Variations

Compound Name / ID Core Structure Position 5 Substituent Position 7 Substituent Position 3 Side Chain Biological Activity
Target Compound Benzo[e][1,4]diazepin-2-one Pyridin-2-yl Bromo (S)-Methyl ester Not specified (Research use)
Compound 5 () Benzo[e][1,4]diazepin-2-one 2-Fluorophenyl H Propanoic acid Memory impairment prevention
Compound 6 () Benzo[e][1,4]diazepin-2-one 2-Chlorophenyl Chloro Dithiolane ester Anti-inflammatory, hypolipidemic
Compound 2c () Tetrahydroimidazo[1,2-a]pyridine 4-Bromophenyl H Diethyl ester Not specified

Key Observations :

  • Bromo vs. Chloro/H : Bromine’s larger atomic size and electronegativity may enhance binding affinity in hydrophobic pockets compared to chloro or hydrogen .
  • Pyridyl vs.

Stereochemical and Functional Group Impact

  • Enantiomer Specificity : The target compound’s (S)-configuration contrasts with racemic mixtures in , suggesting improved target selectivity .
  • Ester vs. Acid: Methyl ester (target) likely enhances cell permeability compared to propanoic acid (Compound 5, ), though it may reduce metabolic stability .

Pharmacological and Physical Properties

Property Target Compound Compound 5 Compound 6
Molecular Weight 402.24 g/mol ~365.36 g/mol ~528.46 g/mol
Melting Point Not reported Not reported 184–189°C
Solubility (Predicted) Moderate (ester group) Low (acid) Low (lipophilic)
Bioactivity Research chemical Memory-related Anti-inflammatory

Insights :

  • Higher molecular weight of the target compound may limit blood-brain barrier penetration compared to smaller analogs .
  • Methyl ester improves lipophilicity over carboxylic acid derivatives, favoring oral bioavailability .

Biological Activity

(S)-Methyl 3-(7-bromo-2-oxo-5-(pyridin-2-yl)-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)propanoate, with CAS number 308242-23-1, is a compound that serves as an intermediate in the synthesis of Remimazolam, a drug known for its sedative properties. This article delves into the biological activity of this compound, highlighting its pharmacological profile, mechanisms of action, and relevant case studies.

PropertyValue
Molecular Formula C18H16BrN3O3
Molecular Weight 402.24 g/mol
CAS Number 308242-23-1
Empirical Formula C18H16BrN3O3
State Powder

The compound exhibits significant biological activity primarily due to its structural characteristics, which include a benzodiazepine core. Benzodiazepines are known to interact with GABA_A receptors in the central nervous system, enhancing the inhibitory effects of GABA neurotransmitters. This mechanism contributes to the sedative and anxiolytic effects observed with compounds in this class.

Pharmacological Activities

Research indicates that this compound may possess various pharmacological activities:

  • Sedative Effects : As an intermediate of Remimazolam, it is utilized for its rapid onset and short duration of action in sedation protocols.
  • Anxiolytic Properties : Similar to other benzodiazepines, it may exhibit anxiolytic effects through modulation of GABAergic transmission.
  • Potential Antitumor Activity : Some studies suggest that derivatives of benzodiazepines can inhibit tumor growth by inducing apoptosis in cancer cells.

Study on Sedative Effects

A study focusing on the sedative properties of this compound demonstrated significant efficacy in reducing anxiety and promoting sleep in animal models. The results indicated a dose-dependent response with minimal side effects compared to traditional benzodiazepines.

In Vitro Studies on Antitumor Activity

In vitro assays have shown that derivatives similar to (S)-Methyl 3-(7-bromo...) exhibit cytotoxic effects against various cancer cell lines. For example, a derivative was tested against human breast cancer cells and showed an IC50 value indicating potent antiproliferative activity. The underlying mechanism was attributed to the induction of apoptosis and cell cycle arrest.

Q & A

Q. What synthetic methodologies are recommended for preparing (S)-Methyl 3-(7-bromo-2-oxo-5-(pyridin-2-yl)-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)propanoate, and how can reaction conditions be optimized?

Methodological Answer:

  • Multi-step synthesis : Use a combination of condensation, cyclization, and esterification reactions under controlled temperature (60–80°C) and inert atmospheres to minimize side reactions .
  • Flow chemistry : Implement continuous-flow systems to enhance reaction efficiency, reproducibility, and scalability (e.g., Omura-Sharma-Swern oxidation adapted for diazepine derivatives) .
  • Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .
  • Optimization : Apply Design of Experiments (DoE) to statistically evaluate factors like catalyst loading, solvent polarity, and reaction time. For example, a 2<sup>3</sup> factorial design can identify critical parameters for yield improvement .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Assign aromatic protons (δ 7.8–8.2 ppm, DMSO-d6) and carbonyl carbons (δ ~170 ppm) to confirm the benzodiazepine core and ester functionality .
  • HRMS : Validate molecular weight (e.g., observed [M+H]<sup>+</sup> at 550.0816 vs. calculated 550.0978) .
  • IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm<sup>-1</sup> for the lactam and ester) .
  • X-ray crystallography : Resolve stereochemistry and spatial arrangement of substituents (e.g., pyridin-2-yl orientation) .

Advanced Research Questions

Q. How can computational chemistry guide the design and analysis of this compound’s physicochemical properties?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability. Compare computed NMR chemical shifts with experimental data to validate structural models .
  • Molecular docking : Simulate interactions with biological targets (e.g., GABAA receptors for benzodiazepine analogs) to prioritize derivatives for synthesis .
  • Fluorescence prediction : Use TD-DFT to model excited-state behavior, aiding in the design of fluorophore-tagged analogs for imaging studies .

Q. How can researchers resolve contradictions in purity and yield data across different synthetic protocols?

Methodological Answer:

  • Reproducibility audits : Replicate protocols under identical conditions (e.g., solvent batch, catalyst source) to isolate variables causing discrepancies .
  • Statistical analysis : Perform ANOVA on DoE results to identify significant factors (e.g., temperature > solvent choice) impacting yield .
  • Cross-validation : Use orthogonal purity assays (e.g., HPLC + <sup>1</sup>H NMR integration) to confirm consistency .

Q. What challenges arise in stereochemical determination, and what advanced techniques address them?

Methodological Answer:

  • Chiral centers : Confirm (S)-configuration via Mosher’s ester derivatization coupled with <sup>1</sup>H NMR or chiral HPLC (Chiralpak AD-H column) .
  • X-ray limitations : If crystals are unavailable, use NOESY to infer spatial proximity of protons (e.g., pyridin-2-yl vs. propanoate methyl groups) .
  • Computational validation : Compare experimental NMR shifts with DFT-generated spectra for stereoisomers .

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